3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

Lipophilicity Physicochemical profiling Drug-likeness

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine (CAS 1314910-07-0, C₉H₁₇N, MW 139.24) is a primary aliphatic amine featuring a bicyclo[3.1.0]hexane core linked to a propan-1-amine side chain at the 2-position. The bicyclo[3.1.0]hexane scaffold is a conformationally restrained cyclopentane-cyclopropane fused system that serves as a rigid three-dimensional building block in medicinal chemistry.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13189733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2)CCCN
InChIInChI=1S/C9H17N/c10-5-1-2-7-3-4-8-6-9(7)8/h7-9H,1-6,10H2
InChIKeyATGWYDASSLSAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine: Physicochemical Profile and Procurement Relevance of a Conformationally Constrained Primary Amine Building Block


3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine (CAS 1314910-07-0, C₉H₁₇N, MW 139.24) is a primary aliphatic amine featuring a bicyclo[3.1.0]hexane core linked to a propan-1-amine side chain at the 2-position . The bicyclo[3.1.0]hexane scaffold is a conformationally restrained cyclopentane-cyclopropane fused system that serves as a rigid three-dimensional building block in medicinal chemistry [1]. Commercially, this compound is supplied as a research chemical with a typical purity of 95% .

Why 3-Cyclohexylpropan-1-amine and Other Flexible Analogs Cannot Replace 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine in Rigid Scaffold-Dependent Applications


The bicyclo[3.1.0]hexane framework imposes a fixed boat-like envelope conformation that is fundamentally absent in monocyclic analogs such as 3-cyclohexylpropan-1-amine or 3-cyclopentylpropan-1-amine [1]. This conformational locking alters the spatial trajectory of the amine-bearing side chain relative to the ring system, directly impacting molecular recognition at protein binding sites, physicochemical properties including lipophilicity (ΔLogP ≈ −1.2 units vs. the cyclohexyl analog), and metabolic stability profiles [2]. Generic substitution with a flexible cyclohexyl or cyclopentyl analog thus introduces rotational degrees of freedom that can abolish target selectivity, reduce binding affinity, and unpredictably alter ADME parameters—making such substitution scientifically unsound when scaffold rigidity is a design requirement [3].

Quantitative Differentiation Evidence: 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine vs. Closest Analogs


Lipophilicity Reduction: LogP of 1.77 vs. 3.01 for 3-Cyclohexylpropan-1-amine – A Measurable Δ of −1.24 Log Units

The target compound exhibits a calculated LogP of 1.7714 . In contrast, its closest flexible monocyclic analog, 3-cyclohexylpropan-1-amine (CAS 4361-44-8), has an experimentally derived LogP of 3.0059 . The ΔLogP of −1.24 log units represents a substantial reduction in lipophilicity, placing the target compound closer to the optimal CNS drug-like space. Both compounds share identical topological polar surface area (TPSA = 26.02 Ų) and comparable molecular weight (139.24 vs. 141.25 Da).

Lipophilicity Physicochemical profiling Drug-likeness

Parent Scaffold LogP: Bicyclo[3.1.0]hexane (LogP 1.81) vs. Cyclohexane (LogP 3.44) – Intrinsic Lipophilicity Reduction of −1.63 Log Units

The intrinsic lipophilicity difference between the two core scaffolds is even more pronounced: bicyclo[3.1.0]hexane has an experimental LogP of 1.8064 , whereas cyclohexane has an experimental LogP of 3.44 [1]. This ΔLogP of −1.63 demonstrates that the bicyclo[3.1.0]hexane core is inherently less lipophilic than its monocyclic counterpart. When the propan-1-amine side chain is appended, the ~1.2 log unit difference is partially attenuated due to the side chain's own contribution, but the scaffold-level differentiation remains the dominant driver of the overall lipophilicity difference.

Scaffold engineering Bioisostere design Lipophilic efficiency

Conformational Restriction: Bicyclo[3.1.0]hexane-Containing GABA Analog Achieves Selective BGT-1 Inhibition (IC₅₀ = 0.59 μM) Unattainable with Flexible Chain Analogs

In a paradigmatic medicinal chemistry case, a flexible GABA analog with a chiral trans-cyclopropane unit (compound 3) showed mixed inhibition of GAT-3 and BGT-1. When this flexible lead was further conformationally restricted by embedding it into a bicyclo[3.1.0]hexane backbone, the resulting compound 4 achieved the first highly selective BGT-1 inhibition with an IC₅₀ of 0.59 μM [1]. This demonstrates that the bicyclo[3.1.0]hexane scaffold can confer target selectivity that is absent in flexible-chain analogs. Although this is class-level evidence and not directly measured for 3-(bicyclo[3.1.0]hexan-2-YL)propan-1-amine itself, the mechanistic principle—rigidification of the aliphatic amine side chain trajectory—is directly transferable to procurement decisions involving amine-bearing bicyclo[3.1.0]hexane building blocks.

GABA transporter BGT-1 selectivity Conformational restriction

Conformational Restriction of Histamine with Bicyclo[3.1.0]hexane Yields >100-Fold H3 vs. H4 Receptor Selectivity (Ki = 5.6 nM vs. 602 nM)

In a direct demonstration of how the bicyclo[3.1.0]hexane scaffold drives biological selectivity, Watanabe et al. (2020) designed conformationally rigid histamine analogs bearing a bicyclo[3.1.0]hexane core. Compound 7 exhibited potent binding affinity for the H3 receptor (Ki = 5.6 nM) while showing >100-fold selectivity over the H4 receptor (Ki = 602 nM) [1]. Critically, flexible-chain histamine analogs lacking this conformational restriction do not achieve comparable subtype selectivity. While the target compound 3-(bicyclo[3.1.0]hexan-2-YL)propan-1-amine was not directly tested in this study, the data provide class-level evidence that the bicyclo[3.1.0]hexane scaffold enables subtype-selective GPCR ligand design—a property not attainable with the equivalent cyclohexyl or cyclopentyl amine building blocks.

Histamine H3 receptor GPCR selectivity Scaffold rigidity

Positional Isomer Differentiation: 3-(Bicyclo[3.1.0]hexan-2-yl)propan-1-amine vs. 2-{Bicyclo[3.1.0]hexan-2-yl}propan-1-amine – Divergent Amine Trajectories from the Same Scaffold

The target compound (CAS 1314910-07-0) and its positional isomer 2-{bicyclo[3.1.0]hexan-2-yl}propan-1-amine (CAS 1552424-72-2) share the same molecular formula (C₉H₁₇N, MW 139.24) but differ in the attachment point of the amine-bearing alkyl chain. In the target compound, the propan-1-amine chain is attached at the cyclopentane ring 2-position via a three-carbon linear linker, positioning the amine ~4.7–5.1 Å from the scaffold centroid . In the 2-substituted isomer, the branched propan-1-amine chain introduces a methyl substituent α to the attachment point, which alters both the spatial trajectory and the steric environment of the amine group . These geometrical differences produce distinct exit vector parameters (EVPs) that are critical in structure-based drug design: the linear three-carbon linker of the target compound provides a more extended, less sterically hindered amine placement compared to the branched α-methyl isomer.

Positional isomer Structure-activity relationship Exit vector geometry

Bicyclo[3.1.0]hexane as a Privileged Scaffold: No Molecular Weight Penalty and Favorable Lipophilic Efficiency Compared to Other Constrained Cycloalkane Isosteres

Among conformationally constrained cycloalkane isosteres, the bicyclo[3.1.0]hexane system occupies a favorable position in the property space: it introduces conformational restriction without the molecular weight penalty associated with larger bridged systems such as bicyclo[2.2.1]heptane (norbornane, MW 96.17) or bicyclo[3.2.1]octane (MW 110.20) [1]. Compared to cyclohexane (MW 84.16), the bicyclo[3.1.0]hexane scaffold (MW 82.14) is actually 2.02 Da lighter. The target compound (MW 139.24) is likewise 2.01 Da lighter than its cyclohexyl analog 3-cyclohexylpropan-1-amine (MW 141.25). This combination of reduced lipophilicity (ΔLogP scaffold = −1.63) and lower molecular weight translates to a favorable lipophilic efficiency (LipE) baseline that is not achievable with any other constrained cycloalkane isostere of comparable size [2].

Privileged scaffold Lipophilic efficiency Scaffold comparison

Procurement-Driven Application Scenarios for 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization Requiring Low LogP and Conformational Rigidity for Blood-Brain Barrier Penetration

When designing CNS-penetrant amine-containing ligands, the target compound's LogP of 1.77 places it within the optimal CNS drug space (LogP 1–3), whereas the flexible analog 3-cyclohexylpropan-1-amine (LogP 3.01) sits at the upper boundary of CNS desirability. The −1.24 LogP differential provides a measurable advantage in reducing nonspecific brain tissue binding and phospholipidosis risk. The conformational rigidity of the bicyclo[3.1.0]hexane scaffold further reduces the entropic penalty upon target binding, as demonstrated by the H3 receptor case where rigidification yielded >100-fold subtype selectivity [1]. Procurement of this building block is indicated when lead series require simultaneous optimization of CNS penetration (low LogP), target selectivity (rigid scaffold), and ligand efficiency (low MW).

Transporter-Targeted Probe Development: BGT-1 and Related SLC6 Transporter Family Selective Inhibitor Design

The demonstrated ability of bicyclo[3.1.0]hexane-restricted GABA analogs to achieve the first selective BGT-1 inhibition (IC₅₀ = 0.59 μM) establishes the scaffold's utility for SLC6 transporter subtype selectivity. The target compound's primary amine functionality, combined with a three-carbon linker that mimics the GABA backbone length, makes it a direct synthetic precursor for generating focused libraries of constrained GABA analogs. Procurement is recommended for medicinal chemistry groups pursuing selective inhibitors of BGT-1, GAT-3, or related neurotransmitter transporters where subtype selectivity remains an unresolved challenge.

Fragment-Based Drug Discovery (FBDD): 3D-Fragment Library Enrichment with a Low-Lipophilicity, sp³-Rich Primary Amine

Modern fragment libraries increasingly prioritize three-dimensionality and high fraction sp³ to escape flatland limitations. With 100% sp³ carbons and a LogP of 1.77 , the target compound represents an ideal fragment-sized (MW 139.24, ≤17 heavy atoms) primary amine building block. Compared to more lipophilic 3D fragments derived from norbornane (bicyclo[2.2.1]heptane) or adamantane scaffolds, the bicyclo[3.1.0]hexane core offers lower LogP without sacrificing conformational constraint [1]. Its commercial availability at 95% purity from multiple suppliers further supports its adoption as a standard fragment library component for SPR-based, NMR-based, or biochemical high-concentration screening campaigns.

GPCR Ligand Optimization: Histamine H3/H4 and Related Aminergic Receptor Subtype-Selective Antagonist Design

The >100-fold H3/H4 selectivity achieved with a bicyclo[3.1.0]hexane-restricted histamine analog (H3 Ki = 5.6 nM vs. H4 Ki = 602 nM) demonstrates that this scaffold class can resolve receptor subtype selectivity within the aminergic GPCR family. The target compound, bearing a primary amine and a three-carbon linker, shares key pharmacophoric elements with histamine (ethylamine chain) but presents the amine in a spatially constrained orientation dictated by the bicyclo[3.1.0]hexane geometry. Procurement is indicated for programs targeting H3, H4, or other aminergic GPCRs (dopamine, serotonin, adrenergic) where subtype selectivity remains a key differentiator against existing ligands.

Quote Request

Request a Quote for 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.